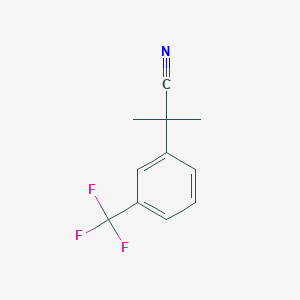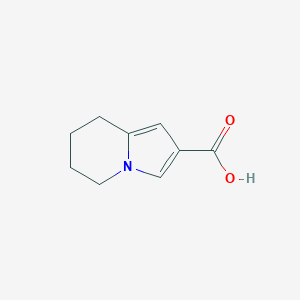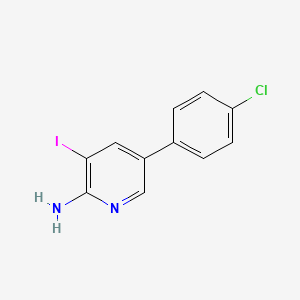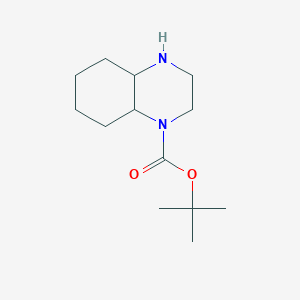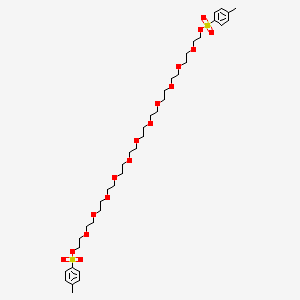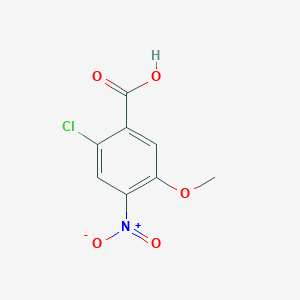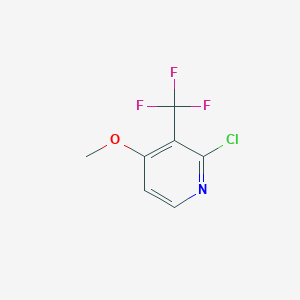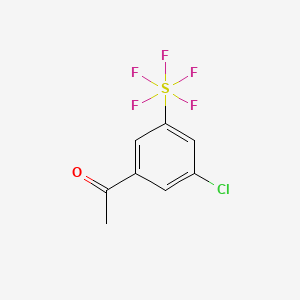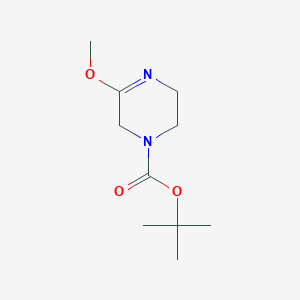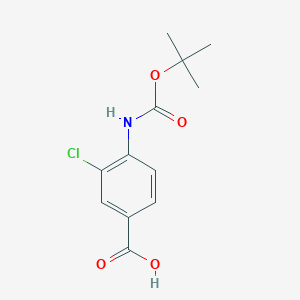
4-((叔丁氧羰基)氨基)-3-氯苯甲酸
描述
4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽合成
Boc保护的氨基酸在肽合成中被广泛使用。Boc基团在氨基酸偶联形成肽的过程中保护氨基。 它可以在温和酸性条件下去除,而不会影响肽链中其他官能团 .
有机合成
Boc基团也用于有机合成中保护反应性胺基。 这允许在分子中的其他位点进行选择性反应,而不会受到胺基的干扰 .
药物化学
在药物化学中,Boc保护的氨基酸用于创建具有改善药代动力学性质的候选药物。 胺基的保护可以增强这些化合物的稳定性和溶解度 .
材料科学
Boc保护的氨基酸可用于材料科学中合成聚合物和树脂,这些聚合物和树脂需要在聚合过程中保持特定官能团的保护 .
生物缀合
Boc基团在生物缀合技术中很有用,在这种技术中需要将生物分子连接到表面或其他分子上,而不会影响活性位点 .
酶抑制研究
作用机制
Target of Action
The primary target of 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid is the Receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It’s known that the compound interacts with its target protein, potentially influencing its function . The tert-butoxycarbonyl (Boc) group in the compound is a protective group used in peptide synthesis . It prevents unwanted reactions in selective or multistep organic synthesis .
Biochemical Pathways
Given its target, it’s likely involved in pathways related to cell growth and differentiation
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body. The presence of the Boc group may also impact its metabolic stability .
Result of Action
Given its target, it may influence cellular processes such as cell growth and differentiation . The compound’s use in peptide synthesis suggests it may play a role in the formation of proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in methanol suggests that the presence of certain solvents can impact its action. Additionally, the stability of the Boc group under different conditions can affect the compound’s efficacy .
生化分析
Biochemical Properties
4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhancing amide formation without the need for additional bases . These interactions are crucial for efficient peptide synthesis, making 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid a valuable tool in biochemical research.
Molecular Mechanism
At the molecular level, 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the reaction. The compound’s ability to enhance amide formation in peptide synthesis is a result of its interaction with coupling reagents, which facilitates the formation of peptide bonds . Additionally, 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
属性
IUPAC Name |
3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLRCEYNJFVYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


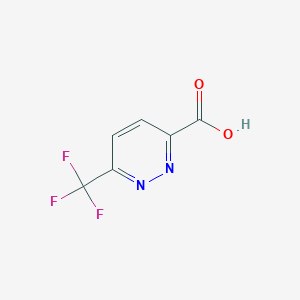
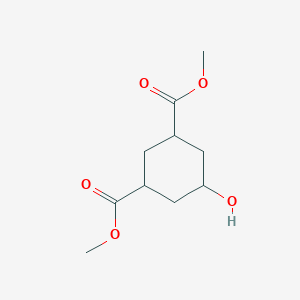
![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)
![trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester](/img/structure/B1427102.png)
